1,4-Bis(p-phenoxyanilino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione is an anthracene-based derivative known for its unique structural and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with 4-phenoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate and solvents like DMF are frequently employed.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different photophysical and electrochemical properties .
Scientific Research Applications
1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer properties due to its structural similarity to known anticancer agents.
Mechanism of Action
The mechanism of action of 1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. The compound’s photophysical properties also make it an effective fluorescent probe, allowing it to be used in imaging applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione: Known for its use as a dye and its similar structural properties.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission, making it useful in electronic applications.
Uniqueness
1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione is unique due to its specific phenoxyphenyl substitutions, which enhance its photophysical properties and make it particularly suitable for applications in organic electronics and biological imaging .
Properties
CAS No. |
73598-77-3 |
---|---|
Molecular Formula |
C38H26N2O4 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
1,4-bis(4-phenoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C38H26N2O4/c41-37-31-13-7-8-14-32(31)38(42)36-34(40-26-17-21-30(22-18-26)44-28-11-5-2-6-12-28)24-23-33(35(36)37)39-25-15-19-29(20-16-25)43-27-9-3-1-4-10-27/h1-24,39-40H |
InChI Key |
BANNVGIXDQIHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C4C(=C(C=C3)NC5=CC=C(C=C5)OC6=CC=CC=C6)C(=O)C7=CC=CC=C7C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.